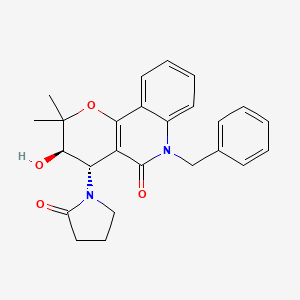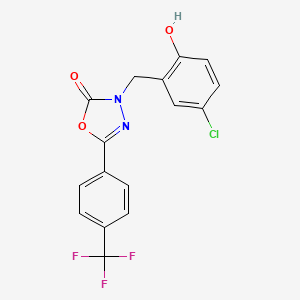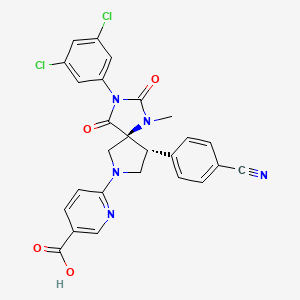
BMS-688521
Descripción general
Descripción
BMS 688521 es un potente inhibidor oral de la interacción entre el antígeno 1 asociado a la función leucocitaria (LFA-1) y la molécula de adhesión intercelular 1 (ICAM-1). Este antagonista de molécula pequeña tiene potencial actividad antiinflamatoria y se utiliza principalmente en entornos de investigación para estudiar sus efectos sobre las respuestas inmunitarias .
Aplicaciones Científicas De Investigación
BMS 688521 tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza para estudiar la interacción entre moléculas pequeñas y proteínas.
Biología: Investiga el papel de la interacción LFA-1/ICAM-1 en las respuestas inmunitarias.
Medicina: Explora posibles aplicaciones terapéuticas en enfermedades inflamatorias.
Industria: Utilizado en el desarrollo de nuevos fármacos antiinflamatorios.
Mecanismo De Acción
BMS 688521 ejerce sus efectos al inhibir la interacción entre el antígeno 1 asociado a la función leucocitaria y la molécula de adhesión intercelular 1. Esta inhibición previene la adhesión de los leucocitos a las células endoteliales, lo que reduce la inflamación. Los objetivos moleculares incluyen los sitios de unión en LFA-1 e ICAM-1, y las vías involucradas están relacionadas principalmente con la señalización de las células inmunitarias .
Análisis Bioquímico
Biochemical Properties
BMS-688521 plays a significant role in biochemical reactions by inhibiting the LFA-1/ICAM interaction . This interaction is crucial for leukocyte adhesion and migration, which are key processes in the immune response. By inhibiting this interaction, this compound can modulate immune responses and potentially alleviate inflammatory conditions .
Cellular Effects
In cellular processes, this compound has been shown to inhibit eosinophil accumulation in the lungs in a mouse allergic eosinophilic lung inflammation model . This suggests that this compound may have potential therapeutic effects in conditions characterized by excessive eosinophil accumulation and activation, such as asthma and other allergic diseases .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of the LFA-1/ICAM interaction . LFA-1, a member of the integrin family of adhesion molecules, binds to ICAMs on the surface of endothelial cells and other cell types. This binding allows leukocytes to adhere to and migrate across the endothelium. By inhibiting this interaction, this compound can prevent leukocyte adhesion and migration, thereby modulating immune responses .
Dosage Effects in Animal Models
In animal models, this compound has shown efficacy in a mouse allergic eosinophilic lung inflammation model . The specific effects of different dosages of this compound in animal models have not been fully elucidated and warrant further study.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de BMS 688521 implica múltiples pasos, incluida la formación de una estructura triazaspiro. Los pasos clave incluyen:
- Formación del núcleo triazaspiro.
- Introducción de los grupos cianofenilo y diclorofenilo.
- Acoplamiento final con ácido piridinocarboxílico.
Las condiciones de reacción generalmente implican el uso de solventes orgánicos como el dimetilsulfóxido (DMSO) y catalizadores para facilitar las reacciones .
Métodos de producción industrial
Si bien los métodos de producción industrial específicos para BMS 688521 no están ampliamente documentados, la síntesis probablemente implicaría escalar los procedimientos de laboratorio con optimizaciones para el rendimiento y la pureza. Esto incluiría el uso de reactores a gran escala, sistemas de purificación y medidas estrictas de control de calidad para garantizar la consistencia y la seguridad .
Análisis De Reacciones Químicas
Tipos de reacciones
BMS 688521 principalmente experimenta:
Reacciones de sustitución: Introducción de varios grupos funcionales.
Reacciones de oxidación y reducción: Modificación del estado de oxidación del compuesto.
Reactivos y condiciones comunes
Reacciones de sustitución: A menudo implican reactivos como haluros y bases.
Reacciones de oxidación: Utilizan agentes oxidantes como el permanganato de potasio.
Reacciones de reducción: Emplean agentes reductores como el hidruro de litio y aluminio.
Productos principales
Los principales productos formados a partir de estas reacciones incluyen varios derivados de BMS 688521, que se utilizan para estudiar las relaciones estructura-actividad y optimizar sus propiedades farmacológicas .
Comparación Con Compuestos Similares
Compuestos similares
BT100: Un aptámero que impide la interacción del factor de von Willebrand con la glicoproteína plaquetaria.
Ciclo (Ala-Arg-Gly-Asp-Mamb): Un antagonista selectivo del péptido RGD.
Ciclo (Gly-Arg-Gly-Asp-Ser-Pro): Un péptido inhibidor que contiene RGD.
Singularidad
BMS 688521 es único debido a su alta potencia y actividad oral como inhibidor de la interacción LFA-1/ICAM-1. Su eficacia en la reducción de la acumulación de eosinófilos en modelos de inflamación pulmonar lo diferencia de otros compuestos similares .
Propiedades
IUPAC Name |
6-[(5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19Cl2N5O4/c1-31-25(37)33(20-9-18(27)8-19(28)10-20)24(36)26(31)14-32(22-7-6-17(12-30-22)23(34)35)13-21(26)16-4-2-15(11-29)3-5-16/h2-10,12,21H,13-14H2,1H3,(H,34,35)/t21-,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LILGMDXLRPEBNH-HFZDXXHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=O)C12CN(CC2C3=CC=C(C=C3)C#N)C4=NC=C(C=C4)C(=O)O)C5=CC(=CC(=C5)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)N(C(=O)[C@]12CN(C[C@H]2C3=CC=C(C=C3)C#N)C4=NC=C(C=C4)C(=O)O)C5=CC(=CC(=C5)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19Cl2N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893397-44-9 | |
| Record name | BMS-688521 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0893397449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-688521 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4LDS4H73C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


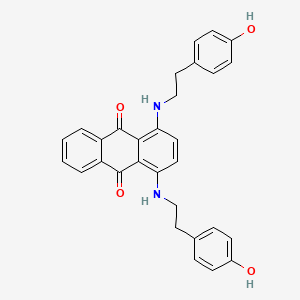
![2-(4-(4-chlorophenoxy)phenyl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1667154.png)
![2-[(2-Benzothiazolyl)methylthio]-4-methylpyrimidine](/img/structure/B1667155.png)

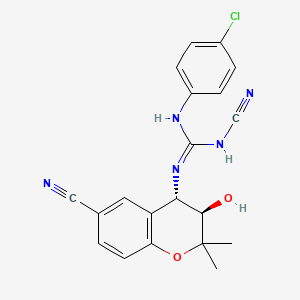
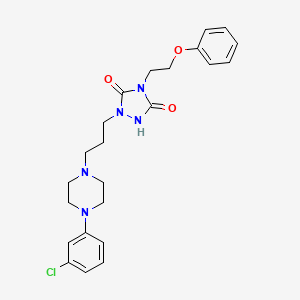
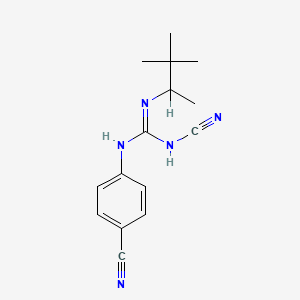
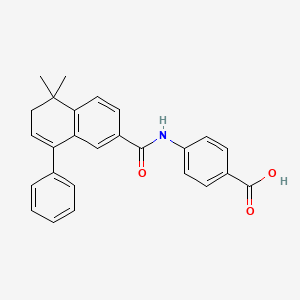
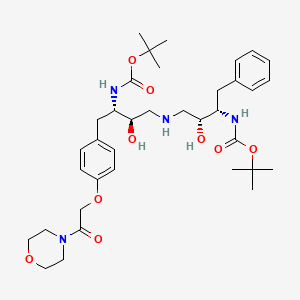
![[3-[[(2S)-1-[[(2S)-1-[[(2S)-1-methoxy-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropyl]-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]phosphinic acid](/img/structure/B1667168.png)

